molecular formula C22H16ClN3O3 B3710746 2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole

2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B3710746
M. Wt: 405.8 g/mol
InChI Key: QLPSLOZRDGLSRO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of three distinct aromatic rings, each substituted with different functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring through the condensation of an aldehyde with an amine and a nitrile under acidic conditions. The aromatic substituents are then introduced through electrophilic aromatic substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process often includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the chlorophenyl and methoxy-nitrophenyl substituents.

    4-chloro-2-phenyl-1H-imidazole: Lacks the additional phenyl and methoxy-nitrophenyl substituents.

    5-(2-methoxy-5-nitrophenyl)-2-phenyl-1H-imidazole: Lacks the chlorophenyl substituent.

Uniqueness

2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole is unique due to its combination of three distinct aromatic rings with specific functional groups

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-29-19-12-11-17(26(27)28)13-18(19)21-20(14-5-3-2-4-6-14)24-22(25-21)15-7-9-16(23)10-8-15/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPSLOZRDGLSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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